Cas no 14209-41-7 (1H-Indene-3-carboxylic acid)

1H-Indene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Indene-3-carboxylicacid
- 3H-indene-1-carboxylic acid
- 1-indenecarboxylic acid
- 3-indenecarboxylic acid
- AC1Q5T61
- Ambpe2000018
- CTK0I2328
- Inden-3-carbonsaeure
- indene-3-carboxylic acid
- SureCN335207
- 1H-Indene-3-carboxylic acid
- NZSCUDBGUBVDLO-UHFFFAOYSA-N
- SBB087422
- STL557484
- FCH918206
- BBL103674
- 6861AB
- TRA0035815
- 1H-Indene-3-carboxylic acid, AldrichCPR
- AM803965
- DTXSID20161940
- NS00024615
- Y55TUJ2QY4
- KG-0002
- EN300-7404756
- EINECS 238-064-9
- Dibenzo[b,e][1,4]oxazepine-5(11H)-carbaldehyde
- CS-0186346
- SCHEMBL335207
- 14209-41-7
- SY023754
- FT-0676929
- MFCD00086207
- AKOS005257682
- DB-071125
-
- MDL: MFCD00086207
- インチ: 1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,11,12)
- InChIKey: NZSCUDBGUBVDLO-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C21)=O
計算された属性
- せいみつぶんしりょう: 160.05244
- どういたいしつりょう: 160.05243
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 密度みつど: 1.312
- ふってん: 297.6°C at 760 mmHg
- フラッシュポイント: 135.9°C
- 屈折率: 1.642
- PSA: 37.3
- LogP: 1.71070
1H-Indene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KG-0002-50G |
1H-indene-3-carboxylic acid |
14209-41-7 | >97% | 50g |
£1760.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1218975-5G |
3H-indene-1-carboxylic acid |
14209-41-7 | 97% | 5g |
$195 | 2024-07-21 | |
Key Organics Ltd | KG-0002-0.5G |
1H-indene-3-carboxylic acid |
14209-41-7 | >97% | 0.5g |
£55.00 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SB564-200mg |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 200mg |
117.0CNY | 2021-07-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25085-100mg |
1H-Indene-3-carboxylic acid |
14209-41-7 | 97% | 100mg |
¥119.0 | 2024-07-18 | |
TRC | I655608-50mg |
1H-Indene-3-carboxylic Acid |
14209-41-7 | 50mg |
$ 80.00 | 2022-06-04 | ||
TRC | I655608-5mg |
1H-Indene-3-carboxylic Acid |
14209-41-7 | 5mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-7404756-0.5g |
1H-indene-3-carboxylic acid |
14209-41-7 | 95.0% | 0.5g |
$32.0 | 2025-03-11 | |
Enamine | EN300-7404756-10.0g |
1H-indene-3-carboxylic acid |
14209-41-7 | 95.0% | 10.0g |
$196.0 | 2025-03-11 | |
Enamine | EN300-7404756-0.05g |
1H-indene-3-carboxylic acid |
14209-41-7 | 95.0% | 0.05g |
$19.0 | 2025-03-11 |
1H-Indene-3-carboxylic acid 関連文献
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1. Index of subjects, 1908
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4. 392. A new synthetical route from indan-1-ones to 3-oxyindane-1-carboxylic acidsM. Donbrow J. Chem. Soc. 1959 1963
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5. Furo[3,4-b]benzofurans: synthesis and reactionsTim Traulsen,Willy Friedrichsen J. Chem. Soc. Perkin Trans. 1 2000 1387
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7. Halogenation of malonic acid and malonic acid monoethyl ester. Enolisation pathways and enol reactivityAlex R. Eberlin,D. Lyn H. Williams J. Chem. Soc. Perkin Trans. 2 1996 883
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Iva Honzí?ková,Jaromír Vinklárek,Carlos C. Rom?o,Zdeňka R??i?ková,Jan Honzí?ek New J. Chem. 2016 40 245
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Matthew M. Morgan,J. Mikko Rautiainen,Warren E. Piers,Heikki M. Tuononen,Chris Gendy Dalton Trans. 2018 47 734
1H-Indene-3-carboxylic acidに関する追加情報
Comprehensive Guide to 1H-Indene-3-carboxylic acid (CAS No. 14209-41-7): Properties, Applications, and Industry Insights
1H-Indene-3-carboxylic acid (CAS No. 14209-41-7) is a versatile organic compound widely used in pharmaceutical, agrochemical, and material science research. This bicyclic aromatic carboxylic acid features a unique indene scaffold, making it valuable for synthesizing complex molecules. With growing interest in heterocyclic chemistry and drug discovery, this compound has gained attention for its potential in developing novel bioactive agents.
The molecular structure of 1H-Indene-3-carboxylic acid combines a benzene ring fused to a cyclopentene ring, with a carboxylic acid functional group at the 3-position. This configuration offers multiple reactive sites for chemical modifications, enabling researchers to create diverse derivatives. Recent studies highlight its role as a building block for fluorescent materials and organic semiconductors, aligning with the booming demand for optoelectronic materials in display technologies.
In pharmaceutical applications, 1H-Indene-3-carboxylic acid derivatives show promise as enzyme inhibitors and receptor modulators. The compound's rigid structure mimics bioactive natural products, making it valuable for medicinal chemistry projects. Researchers are particularly interested in its potential for designing anti-inflammatory agents and central nervous system (CNS) drugs, addressing current healthcare challenges.
The synthesis of CAS 14209-41-7 typically involves cyclization reactions of appropriate precursors, with modern methods emphasizing green chemistry principles and catalytic processes. Industry professionals frequently search for efficient synthesis routes and scale-up protocols, reflecting the compound's growing commercial importance. Analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry ensures high purity for research applications.
Material scientists value 1H-Indene-3-carboxylic acid for developing organic electronic materials. Its conjugated π-system enables charge transport properties essential for OLEDs and organic photovoltaics. The compound's thermal stability and film-forming ability make it suitable for flexible electronics – a rapidly expanding market driven by wearable technology and foldable displays.
Quality control of 14209-41-7 follows strict pharmaceutical standards, with specifications including ≥98% purity and controlled residual solvents. Storage recommendations typically suggest ambient conditions in sealed containers, though some applications may require inert atmosphere protection to prevent oxidation. Suppliers often provide technical data sheets and certificates of analysis to meet regulatory requirements.
Recent patent literature reveals growing interest in 1H-Indene-3-carboxylic acid-based polymers for advanced materials. The compound's ability to form coordination complexes with metals opens possibilities for catalysis applications and sensor development. These innovations align with industrial needs for sustainable chemical processes and environmental monitoring solutions.
For researchers exploring structure-activity relationships, 1H-Indene-3-carboxylic acid offers excellent opportunities to study molecular interactions and conformational effects. Computational chemistry studies using molecular docking and DFT calculations help predict biological activity and optimize derivative designs, reducing experimental costs in drug discovery pipelines.
The global market for indene derivatives shows steady growth, driven by pharmaceutical R&D and specialty materials demand. Industry analysts project particular expansion in Asia-Pacific regions, where investments in fine chemicals and electronic materials continue to rise. Suppliers are responding with improved logistics solutions and custom synthesis services for this valuable intermediate.
Environmental and safety considerations for handling CAS 14209-41-7 follow standard laboratory protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended. Waste disposal should comply with local regulations for organic compounds, with emphasis on responsible chemical management practices.
Future research directions for 1H-Indene-3-carboxylic acid may explore its potential in bioconjugation chemistry and prodrug design. The compound's compatibility with click chemistry reactions could enable novel biopharmaceutical applications. Additionally, its use in developing metal-organic frameworks (MOFs) presents exciting possibilities for gas storage and separation technologies.
Academic and industrial laboratories frequently seek reliable suppliers of high-purity 14209-41-7, with quality consistency being a primary concern. Reputable manufacturers provide comprehensive analytical documentation and stability data, supporting regulatory submissions for end products. The compound's shelf life typically exceeds two years when stored properly, ensuring research continuity.
For synthetic chemists, modifying the indene carboxylic acid scaffold presents interesting challenges in regioselective functionalization. Recent methodological advances in C-H activation and decarboxylative coupling have expanded the toolbox for creating diverse derivatives. These innovations support the pharmaceutical industry's need for structural diversity in compound libraries.
The price volatility of 1H-Indene-3-carboxylic acid reflects raw material availability and production scale. Bulk purchasers often inquire about volume discounts and long-term supply agreements, especially for ongoing drug development projects. Market transparency has improved with digital platforms offering real-time pricing data for research chemicals.
In conclusion, 1H-Indene-3-carboxylic acid (CAS No. 14209-41-7) represents a strategically important building block with multifaceted applications across scientific disciplines. Its unique structural features continue to inspire innovation in drug discovery, material science, and catalysis, positioning it as a compound of enduring significance in chemical research and industrial applications.
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